ethyl {5-[({[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-1,3,4-thiadiazol-2-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[5-({2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE is a complex organic compound that features a unique combination of indole, triazino, and thiadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-({2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE typically involves multi-step organic reactions. A general synthetic route may include:
Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Construction of the Triazino Moiety: The triazino ring can be formed by cyclization reactions involving appropriate hydrazine derivatives and nitriles.
Attachment of the Thiadiazole Ring: The thiadiazole ring is often synthesized via cyclization of thiosemicarbazides with carboxylic acids or their derivatives.
Final Coupling and Esterification: The final step involves coupling the synthesized intermediates and esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-({2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction of nitro groups.
Substituted Esters: From nucleophilic substitution reactions.
Scientific Research Applications
ETHYL 2-[5-({2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound in drug discovery for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: Used in studying enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-[5-({2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE involves interaction with specific molecular targets such as enzymes and receptors. The indole and triazino moieties may facilitate binding to biological macromolecules, while the thiadiazole ring can participate in redox reactions, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL 2-[5-({2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]PROPANOATE
- **ETHYL 2-[5-({2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]BUTANOATE
Uniqueness
The unique combination of indole, triazino, and thiadiazole rings in ETHYL 2-[5-({2-[(5-PHENETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-1,3,4-THIADIAZOL-2-YL]ACETATE provides distinct chemical properties and biological activities that are not commonly found in other compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H23N7O3S2 |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
ethyl 2-[5-[[2-[[5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl]acetyl]amino]-1,3,4-thiadiazol-2-yl]acetate |
InChI |
InChI=1S/C25H23N7O3S2/c1-2-35-21(34)14-20-28-31-25(37-20)26-19(33)15-36-24-27-23-22(29-30-24)17-10-6-7-11-18(17)32(23)13-12-16-8-4-3-5-9-16/h3-11H,2,12-15H2,1H3,(H,26,31,33) |
InChI Key |
LVZIEOJKBZWZER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NN=C(S1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3CCC5=CC=CC=C5)N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.